2-Fluoro-5-(trifluoromethyl)phenylacetylene
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Overview
Description
Scientific Research Applications
Synthesis and Polymer Chemistry
2-Fluoro-5-(trifluoromethyl)phenylacetylene is involved in the synthesis of various fluorine-containing compounds. Kodaira and Okuhara (1988) demonstrated the preparation of phenylacetylenes with fluoro or trifluoromethyl substituents using a two-step route involving lithiation and treatment with 1,1-dichloro-2,2-difluoroethene (Kodaira & Okuhara, 1988). This process aids in the development of materials for various scientific applications.
Photoredox Catalysis
Koike and Akita (2016) discussed the role of trifluoromethyl groups, like those in this compound, in photoredox catalysis. This catalysis is crucial for the fluoromethylation of carbon-carbon multiple bonds, significantly impacting pharmaceutical and agrochemical fields (Koike & Akita, 2016).
Fluorination Techniques
In the study of fluorination techniques, Zhang, Wan, and Bie (2017) explored the one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes. This method facilitates the creation of complex organic molecules with specific fluorine substitutions, useful in various scientific research areas (Zhang, Wan, & Bie, 2017).
Organometallic Chemistry
The compound's involvement in organometallic chemistry is highlighted by Douvris et al. (2022), who synthesized and characterized a novel cyclohexadienyl trifluoromethyl metal complex. This research contributes to understanding the interaction between organometallic complexes and fluorinated groups (Douvris et al., 2022).
Fluorinated Polymer Synthesis
Salunke, Ghosh, and Banerjee (2007) utilized bisfluoro monomers, like this compound, for synthesizing poly(arylene ether)s. These polymers exhibit high thermal stability and are used in various high-performance materials (Salunke, Ghosh, & Banerjee, 2007).
Fluoro Heteroaromatic Compounds Synthesis
Kiselyov and Strekowski (1994) reported the synthesis of fluoroquinolines using a reaction involving 2-(trifluoromethyl)aniline and lithium reagents derived from phenylacetylene, demonstrating the utility of compounds like this compound in synthesizing heteroaromatic compounds (Kiselyov & Strekowski, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-ethynyl-1-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXHQMWSRWFGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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